molecular formula C22H24FN3O3S B2581902 6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one CAS No. 892783-51-6

6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one

Cat. No. B2581902
CAS RN: 892783-51-6
M. Wt: 429.51
InChI Key: KEGMQRGCIBMBFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C22H24FN3O3S and its molecular weight is 429.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has explored efficient syntheses of complex heterocyclic compounds derived from or related to the quinolone core structure. For instance, short and efficient syntheses have been described for basic heterocycles, emphasizing the condensation and intramolecular cyclization reactions as key steps (Chu & Claiborne, 1987). These methods underscore the utility of quinolone derivatives in accessing pharmacologically relevant frameworks.

Antibacterial Agents

Quinolone derivatives, including fluoroquinolones, have been widely studied for their potent antibacterial activities. Notably, modifications to the quinolone scaffold, such as the introduction of a methylpiperazin group, have been shown to significantly influence antibacterial potency and spectrum. For example, research on marbofloxacin and other quinolone derivatives has revealed detailed insights into their molecular conformations and interactions with bacterial targets, providing a foundation for designing more effective antibacterial agents (Shen et al., 2012).

Structure-Activity Relationships

The exploration of structure-activity relationships (SAR) in quinolone derivatives has led to the identification of novel analogues with enhanced activity against bacterial pathogens. By substituting different functional groups and studying their effects on antibacterial activity, researchers have developed compounds with improved efficacy and reduced resistance potential. This work is crucial for addressing the growing challenge of antibiotic resistance and developing new therapeutic options (Naeem et al., 2016).

properties

IUPAC Name

6-fluoro-1-methyl-3-(3-methylphenyl)sulfonyl-7-(4-methylpiperazin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3S/c1-15-5-4-6-16(11-15)30(28,29)21-14-25(3)19-13-20(18(23)12-17(19)22(21)27)26-9-7-24(2)8-10-26/h4-6,11-14H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGMQRGCIBMBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCN(CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one

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